N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide
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Overview
Description
- The benzamide moiety can be introduced through an amide coupling reaction. This involves reacting the pyrido[1,2-a]pyrimidin-4-one derivative with 2-methoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide typically involves the following steps:
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Formation of the Pyrido[1,2-a]pyrimidin-4-one Core
- The core structure can be synthesized by the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic conditions. For example, 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine can be prepared by reacting 2-aminopyridine with acetylacetone in the presence of a strong acid like hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxybenzamide moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction
- Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidin-4-one core. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
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Substitution
- The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one ring. Halogenating agents like N-bromosuccinimide (NBS) can be used for such transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide has several applications in scientific research:
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Medicinal Chemistry
- Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
- Studied for its anti-inflammatory properties by modulating pathways involved in inflammation.
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Biological Studies
- Used as a probe to study the interaction of pyrido[1,2-a]pyrimidin-4-one derivatives with biological macromolecules like proteins and nucleic acids.
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Industrial Applications
- Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide exerts its effects involves:
Molecular Targets: It targets enzymes such as kinases that are involved in signal transduction pathways.
Pathways Involved: It modulates pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: Lacks the methoxy group, which may affect its biological activity.
2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine: Lacks the benzamide moiety, which may reduce its specificity for certain biological targets.
Uniqueness
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide is unique due to the presence of both the methoxybenzamide and pyrido[1,2-a]pyrimidin-4-one moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-6-4-5-7-14(13)24-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQWIIPELUUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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